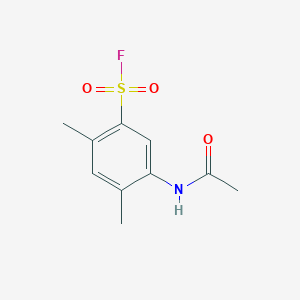
Benzenesulfonylfluoride, 5-(acetylamino)-2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their reactivity and are often used in various chemical reactions and applications. The presence of both acetamido and sulfonyl fluoride groups in the molecule makes it a versatile compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride typically involves the following steps:
Nitration: The starting material, 2,4-dimethylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acetylation: The amino group is acetylated to form the acetamido derivative.
Sulfonylation: Finally, the acetamido derivative is treated with sulfonyl chloride to introduce the sulfonyl fluoride group.
Industrial Production Methods
In an industrial setting, the synthesis of 5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The acetamido group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the acetamido group can lead to the formation of nitroso or nitro derivatives.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding sulfonic acid.
Scientific Research Applications
5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl fluorides.
Biology: The compound is used in the study of enzyme inhibition, as sulfonyl fluorides are known to inhibit serine proteases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride involves the formation of a covalent bond with the active site of enzymes, particularly serine proteases. The sulfonyl fluoride group reacts with the serine residue in the enzyme’s active site, leading to irreversible inhibition. This mechanism is similar to that of other sulfonyl fluorides, which are known to be potent enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2,4-Dimethylbenzene-1-sulfonyl fluoride: Lacks the acetamido group, making it less versatile in certain reactions.
5-Acetamido-2,4-dimethylbenzene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride is unique due to the presence of both acetamido and sulfonyl fluoride groups, which allows it to participate in a wide range of chemical reactions. Its ability to inhibit enzymes makes it valuable in biochemical research and drug development.
Properties
CAS No. |
33866-09-0 |
|---|---|
Molecular Formula |
C10H12FNO3S |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
5-acetamido-2,4-dimethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C10H12FNO3S/c1-6-4-7(2)10(16(11,14)15)5-9(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |
InChI Key |
ORUIYZPSXPAFJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)S(=O)(=O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















